An In-depth Technical Guide to the Chemical Structure of Limonol
An In-depth Technical Guide to the Chemical Structure of Limonol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the True Identity of Limonol
In the realm of natural product chemistry, precise structural identification is paramount. The compound known as Limonol (CAS 989-61-7) is a prime example of the need for clarity. It is a complex tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1][2] It is crucial to distinguish this intricate molecule from the monoterpene alcohol geraniol (also sometimes colloquially and incorrectly referred to as "lemonol"), which has a vastly different chemical structure (C10H18O) and biological profile.[3][4] This guide will focus exclusively on the scientifically recognized structure of Limonol (C26H32O8), a compound of significant interest due to its unique chemical architecture and promising biological activities.
Chemical Structure and Properties of Limonol
Limonol is a highly oxygenated and structurally complex natural product. Its systematic IUPAC name is (1R,2R,7S,10R,12R,13S,14R,16S,19R,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione.[5]
The core of Limonol is a tetranortriterpenoid skeleton, which is derived from a triterpene precursor that has lost four carbon atoms.[1][6] A defining feature of limonoids, including Limonol, is the presence of a furan ring, typically at C-17.[6][7] The structure of Limonol is characterized by a high degree of oxidation, featuring multiple ether linkages and lactone rings, which contribute to its conformational rigidity and specific biological interactions.
Key Structural Features:
-
Furan Ring: Attached at C-17, this moiety is characteristic of the limonoid class.
-
Lactone Rings: The presence of lactone functionalities is common in limonoids and contributes to their reactivity.
-
Multiple Chiral Centers: The complex stereochemistry of Limonol is a critical aspect of its structure and biological activity.
-
7α-Oxygenation: Limonol is classified as a 7α-oxygenated limonoid, a specific subgroup with characteristic substitutions on the A-ring of the steroid-like nucleus.
Below is a 2D representation of the chemical structure of Limonol:
Caption: A simplified representation of Limonol's identity.
Physicochemical Properties of Limonol:
| Property | Value | Source |
| Molecular Formula | C26H32O8 | [1][5] |
| Molecular Weight | 472.53 g/mol | [1][5] |
| Appearance | Powder | [1][2] |
| Purity | Typically >95% (Commercially available) | [1] |
| Type of Compound | Triterpenoids (Limonoid) | [1][2] |
Spectroscopic Characterization of Limonol
The elucidation of Limonol's complex structure relies on a combination of modern spectroscopic techniques. For researchers aiming to identify or synthesize this compound, a thorough understanding of its spectral data is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the intricate stereochemistry and connectivity of Limonol. While the original complete assignment for Limonol is found in specialized literature, we can infer the expected signals based on the known structure and data from closely related limonoids.
-
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of Limonol will be complex, with numerous signals in the aliphatic and oxygenated regions. Key expected signals include:
-
Furan Protons: Characteristic signals for the furan ring protons, typically in the downfield region.
-
Methylene and Methine Protons: A complex series of multiplets in the upfield region corresponding to the tetracyclic core.
-
Protons on Oxygen-bearing Carbons: These protons will be deshielded and appear in the mid-field region.
-
Methyl Singlets: Several sharp singlet signals corresponding to the tertiary methyl groups on the core structure.
-
-
¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For Limonol, 26 distinct carbon signals are expected.
-
Carbonyl Carbons: Signals for the lactone carbonyl carbons will be in the highly deshielded region of the spectrum.
-
Furan Carbons: Four signals corresponding to the furan ring carbons.
-
Oxygenated Carbons: Signals for carbons attached to oxygen atoms (ethers, alcohols, lactones) will be in the downfield region.
-
Aliphatic Carbons: A series of signals in the upfield region for the methyl, methylene, and methine carbons of the core structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of Limonol, as well as to gain structural information through fragmentation patterns.
-
Molecular Ion Peak: In a high-resolution mass spectrum, Limonol will exhibit a molecular ion peak corresponding to its exact mass (C26H32O8).
-
Fragmentation Pattern: The fragmentation of limonoids in MS is complex. Common fragmentation pathways involve the loss of small neutral molecules such as water, carbon monoxide, and carbon dioxide from the core structure. The furan ring and other substituents can also lead to characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Limonol.
-
Hydroxyl Group (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
Carbonyl Groups (C=O): Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the lactone carbonyl groups.
-
C-O Stretching: Multiple bands in the fingerprint region (around 1000-1300 cm⁻¹) due to the various C-O bonds in the ether and lactone functionalities.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
Natural Occurrence and Biosynthesis
Limonol is a secondary metabolite found in plants of the Rutaceae (citrus family) and Meliaceae (mahogany family) families.[1][2] It has been isolated from the seeds of Citrus paradisi (grapefruit) and the bark of Melia azedarach.[2]
The biosynthesis of limonoids is a complex enzymatic process starting from the triterpenoid precursor, tirucallol. Through a series of oxidative and rearrangement reactions, the precursor is modified to form the basic limonoid skeleton. The furan ring is formed from the side chain of the triterpenoid precursor with the loss of four carbon atoms. Further enzymatic modifications, such as hydroxylation and the formation of lactone rings, lead to the diverse array of limonoids, including Limonol.
Caption: Simplified biosynthetic pathway of Limonol.
Biological Activities and Potential Applications
Limonoids as a class have garnered significant attention for their diverse biological activities, and Limonol is no exception.
Inhibition of Heat Shock Protein 90 (Hsp90)
Recent research has identified Limonol and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and metastasis.[9][10][11] By inhibiting Hsp90, Limonol can induce the degradation of these oncoproteins, making it a promising scaffold for the development of novel anticancer agents.[8]
Caption: General workflow for the isolation of Limonol.
Step-by-Step Methodology:
-
Sample Preparation: Dry the citrus seeds at a controlled temperature to remove moisture and then grind them into a fine powder to increase the surface area for extraction.
-
Defatting: Extract the powdered seeds with a nonpolar solvent like hexane to remove fats and oils, which can interfere with subsequent steps.
-
Extraction: Extract the defatted seed powder with a polar solvent such as methanol or ethanol. This step solubilizes the limonoids.
-
Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Partition the crude extract between an organic solvent (e.g., dichloromethane) and water to separate the limonoids from more polar impurities.
-
Chromatographic Separation: Subject the organic phase to column chromatography on silica gel or a reversed-phase material. Elute with a gradient of solvents of increasing polarity to separate the different limonoids.
-
Final Purification: For obtaining high-purity Limonol, further purification using High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Structure Verification: Confirm the identity and purity of the isolated Limonol using the spectroscopic methods outlined in Section 2.
Conclusion
Limonol is a structurally intricate tetranortriterpenoid with significant potential in drug discovery, particularly in the development of Hsp90 inhibitors for cancer therapy. Its complex stereochemistry and functionality present both a challenge and an opportunity for medicinal chemists. A clear understanding of its chemical structure, spectroscopic properties, and biological activities is essential for advancing research in this area. This guide provides a foundational understanding for researchers and drug development professionals working with this fascinating natural product.
References
-
Biopurify. (n.d.). CAS 989-61-7 | Limonol. Retrieved from [Link]
- Singh, A. K., & Kumar, S. (2018). Citrus limonoids: mechanism, function and its metabolic engineering for human health. Fruits, 73(3), 133-148.
- Zhang, Y., & Xu, H. (2017). Recent progress in the chemistry and biology of limonoids. RSC Advances, 7(62), 39069-39091.
-
PubChem. (n.d.). Limonol. National Center for Biotechnology Information. Retrieved from [Link]
- Abdelgaleil, S. A., Hashinaga, F., & Nakatani, M. (2005). Antifungal activity of limonoids from Khaya ivorensis. Pest Management Science, 61(2), 186-190.
- ACS Omega. (2023). Spectroscopic, Biological, and Topological Insights on Lemonol as a Potential Anticancer Agent. ACS Omega, 8(34), 31089–31102.
- Festa, M., et al. (2016). Identification of Limonol Derivatives as Heat Shock Protein 90 (Hsp90) Inhibitors through a Multidisciplinary Approach. Chemistry – A European Journal, 22(37), 13236-13250.
- Tan, Q. G., & Luo, X. D. (2021). Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae). Molecules, 26(16), 4998.
-
Penntybio. (n.d.). All about Geraniol. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3. Retrieved from [Link]
-
Karary University. (n.d.). Structure Elucidation. Retrieved from [Link]
- Kikuchi, T., et al. (2022). A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells. Molecules, 27(21), 7380.
- Google Patents. (n.d.). US20070237885A1 - Process for the isolation of limonoid glucosides from citrus.
-
ResearchGate. (2022). Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review. Retrieved from [Link]
-
ResearchGate. (2023). Characterization and Antifungal Activity of Limonoid Constituents Isolated from Meliaceae Plants Melia dubia, Aphanamixis polystachya, and Swietenia macrophylla against Plant Pathogenic Fungi In Vitro. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Antifungal activity of limonoids from Khaya ivorensis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of geraniol (1), linalool (2), and citronellol (3). Retrieved from [Link]
-
ResearchGate. (2004). Isolation and purification of closely relatedCitrus limonoid glucosides by flash chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry and IR Spectroscopy Analysis. Retrieved from [Link]
- Neckers, L., & Workman, P. (2012). Targeting Hsp90: small-molecule inhibitors and their clinical development.
- Alo, J. A. D. (2012). Isolation, purification and partial characterization of a limonoid from calamansi (Citrus madurensis Lour.) peels and dalanghita (Citrus reticulata Blanco) seeds and its larvicidal toxicity against Aedes aegypti L. [Undergraduate thesis, University of the Philippines Los Baños].
- Dai, J., et al. (2011). Meliaceous Limonoids: Chemistry and Biological Activities. Chemical Reviews, 111(11), 7283-7348.
- Kamal, A., et al. (2015). Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study. Marine Drugs, 13(12), 7385-7406.
-
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. ChemHelp ASAP. Retrieved from [Link]
- Fico, G., et al. (2021). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). Phytotherapy Research, 35(1), 488-492.
-
Wikipedia. (n.d.). Geraniol. Retrieved from [Link]
- Benelli, G., et al. (2017). Toxicity of β-citronellol, geraniol and linalool from Pelargonium roseum essential oil against the West Nile and filariasis vector Culex pipiens (Diptera: Culicidae). Parasitology Research, 116(10), 2751-2759.
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
- Zuehlke, A. D., & Johnson, J. L. (2010). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(3), 382-391.
-
LibreTexts Chemistry. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Limonene. NIST Chemistry WebBook. Retrieved from [Link]
- Mahato, N., et al. (2022). Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes. Foods, 11(3), 293.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Hodson, D. M., et al. (2020). Complex scaffold remodeling in plant triterpene biosynthesis. Science, 369(6509), 1373-1378.
-
Medify. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
- Kaur, A., & Kaur, S. (2017). Limonoids as an effective Anticancer Agent: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 211-217.
-
Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). Retrieved from [Link]
Sources
- 1. Mass spectrometry and tandem mass spectrometry of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uni-saarland.de [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
